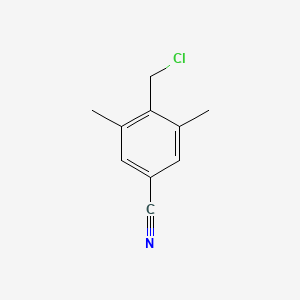

4-(Chloromethyl)-3,5-dimethylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-3,5-dimethylbenzonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CDMBN and has been studied extensively in recent years.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

4-(Chloromethyl)-3,5-dimethylbenzonitrile: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the chloromethyl group allows for further functionalization, making it a valuable building block in drug development .

Forensic Science

In forensic science, this compound has been utilized for the modification of silica spheres to create sensitive and selective nanoparticle powders. These powders are used for detecting latent fingerprints, offering advantages such as simple synthesis, convenient use, and cost-effectiveness.

Sol-Gel Chemistry

The compound plays a significant role in sol-gel chemistry, particularly in the study of silsesquioxanes. These are siloxane network polymers important for introducing organic functionalities into sol-gel materials. Its ability to form gels under different conditions has been systematically examined.

Catalysis and Polymerization

In catalysis and polymerization, 4-(Chloromethyl)-3,5-dimethylbenzonitrile has been used in the synthesis of heterogeneous complexes for olefin oligomerization. It shows activity and selectivity in ethylene and propylene oligomerization, highlighting its utility in creating complex catalyst systems.

Material Science

This compound has been used to modify SBR/silica composites, indicating its role in improving the dispersion and dynamic properties of rubber materials. Its use in rubber modification provides insights for designing high-performance materials for dynamic applications.

Porous Organic Polymers

The compound is involved in the synthesis of hypercrosslinked porous organic polymers (HPPs). These polymers have high surface areas and good porosity, which are used in environmental pollution control, catalysis, and energy storage applications .

Safety and Hazards

The safety data sheet for a related compound, 4-(Chloromethyl)benzoyl chloride, indicates that it is dangerous, causing skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that chloromethyl compounds often participate in reactions at the benzylic position . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Mode of Action

4-(Chloromethyl)-3,5-dimethylbenzonitrile likely undergoes nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the chloromethyl group. This interaction results in the replacement of the chlorine atom with the nucleophile .

Biochemical Pathways

Chloromethyl compounds are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially alter the structure of target molecules, leading to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Chloromethyl)-3,5-dimethylbenzonitrile. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other substances could influence the compound’s stability and reactivity. It’s also worth noting that the compound may affect the acidity (pH) of water, which may have hazardous effects on aquatic organisms .

Propriétés

IUPAC Name |

4-(chloromethyl)-3,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMBTBOBNPLDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCl)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)

![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)

![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)

![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)

![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)

![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2992654.png)